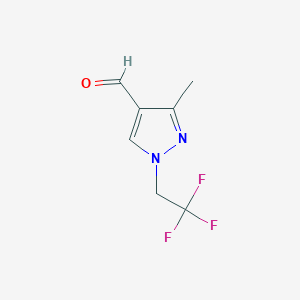

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-propylpentan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

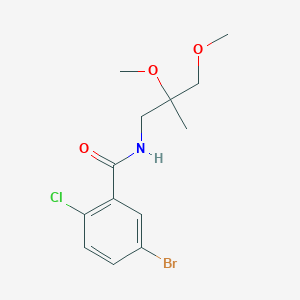

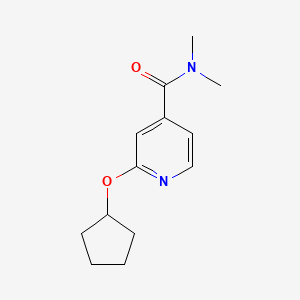

This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms. Piperazine derivatives have been widely studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, an imidazole ring, and a propylpentanone group. These functional groups could potentially engage in various types of chemical reactions .Chemical Reactions Analysis

As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions, including substitution reactions at the nitrogen atoms or the carbonyl group of the propylpentanone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine and imidazole rings could confer basicity, while the propylpentanone group could influence its lipophilicity .Scientific Research Applications

Synthesis and Biological Evaluation of Derivatives :

- A study on the synthesis and antimicrobial evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives showcases the methodological approach towards creating compounds with potential antibacterial and antifungal properties (Rajkumar, Kamaraj, & Krishnasamy, 2014). The structural characterization and in vitro screening against microbial strains highlight the relevance of such compounds in addressing resistance to standard drugs.

Anticancer and Anti-inflammatory Activity :

- Research into the anticancer and anti-inflammatory activities of certain imidazole derivatives, such as the synthesis and characterization of compounds with potential anti-inflammatory effects, demonstrates the therapeutic potential of these chemicals (Ahmed, Molvi, & Khan, 2017). These studies provide a foundation for the development of novel treatments for inflammation-related diseases and cancer.

Antiviral and Antioxidant Applications :

- The synthesis and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives highlight the search for effective treatments against HIV, showcasing the versatility of such compounds in targeting viral infections (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007). Similarly, the antioxidant potential of certain derivatives underscores their significance in combating oxidative stress, which is implicated in various diseases.

Chemical Synthesis and Characterization :

- The preparation and characterization of compounds, as demonstrated in the synthesis of Schiff and Mannich bases of isatin derivatives, illustrate the complex chemical processes involved in creating biologically active molecules (Bekircan & Bektaş, 2008). These synthetic strategies are crucial for the development of new drugs and therapeutic agents.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-propylpentan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O.ClH/c1-4-7-15(8-5-2)16(22)20-11-13-21(14-12-20)17-18-9-10-19(17)6-3;/h9-10,15H,4-8,11-14H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQVVSCYYNXGEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=CN2CC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-propylpentan-1-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

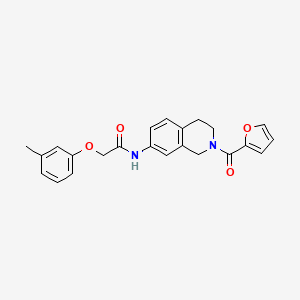

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2767824.png)

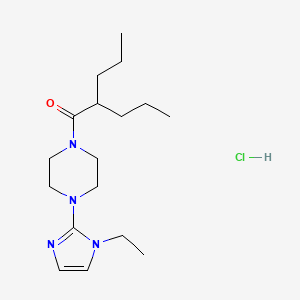

![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2767833.png)

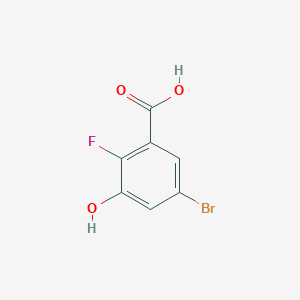

![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2767839.png)